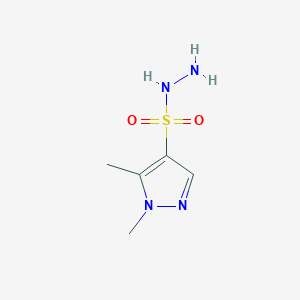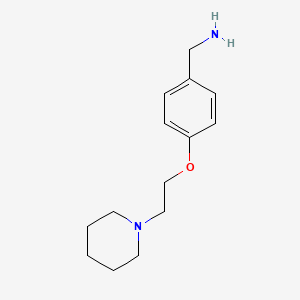
6-chloro-1,3-benzoxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in the form of micro-spin columns, which are convenient devices for manipulating small volumes of affinity supports for protein purification . These columns are designed to handle small sample volumes efficiently, making them ideal for various laboratory applications.
Preparation Methods
The preparation of micro-spin columns involves the use of polyethylene filters and O-ring screw top caps. The columns are filled with chromatographic media, which can range from 5 to 100 microliters in volume . The preparation process includes the following steps:
- Adding the chromatographic resin bed to the column.
- Removing the bottom closure from the column.
- Placing the column into a standard microcentrifuge tube.
- Performing resin equilibration, sample processing, and sample collection by centrifugation .
Chemical Reactions Analysis
Micro-spin columns are primarily used for protein purification and do not undergo chemical reactions themselves. they facilitate various biochemical reactions by providing a medium for affinity chromatography. Common reagents used in these processes include affinity resins and buffers. The major products formed are purified proteins, which are essential for various downstream applications .
Scientific Research Applications
Micro-spin columns have a wide range of scientific research applications, including:
Affinity purification: Used to isolate specific proteins from complex mixtures.
Immunodepletion: Removing specific proteins from samples to study their functions.
Immunoprecipitation: Capturing and isolating antigen-antibody complexes.
Co-immunoprecipitation: Studying protein-protein interactions by isolating complexes.
Mechanism of Action
The mechanism of action of micro-spin columns involves the use of affinity resins that bind to specific target molecules. When a sample is added to the column, the target molecules bind to the resin, while contaminants are washed away. The bound molecules are then eluted using an appropriate buffer, resulting in a purified sample .
Comparison with Similar Compounds
Micro-spin columns can be compared to other protein purification tools such as Zeba™ Spin Desalting Columns and Pierce™ Spin Cups. While Zeba™ Spin Desalting Columns are designed for desalting and buffer exchange, micro-spin columns are specifically tailored for affinity purification . The unique feature of micro-spin columns is their ability to handle very small sample volumes efficiently, making them ideal for applications requiring high precision .
Similar compounds include:
- Zeba™ Spin Desalting Columns
- Pierce™ Spin Cups
- Thermo Scientific™ Spin Columns
Properties
IUPAC Name |
6-chloro-1,3-benzoxazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASPZUBSZGCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-[(1-Methylpiperidin-2-yl)methoxy]phenyl]methanamine](/img/structure/B7762789.png)

![2-[2-[2-(2-fluorophenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B7762804.png)

![2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid](/img/structure/B7762827.png)
![11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B7762831.png)

